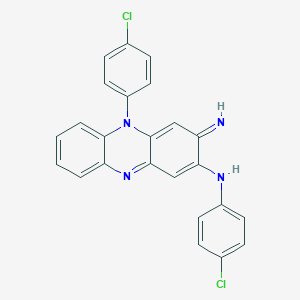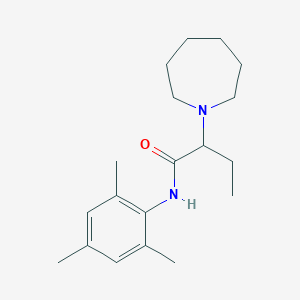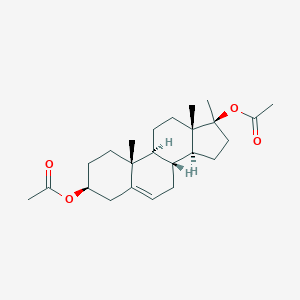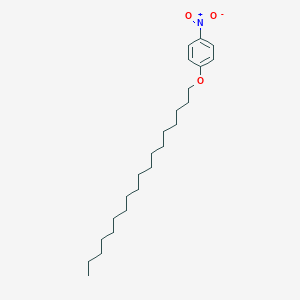
p-Nitrophenyl octadecyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Octadecyloxynitrobenzene is a nitroaromatic compound known for its unique chemical properties. It is a yellow crystalline solid that is insoluble in water but soluble in organic solvents. The compound has a molecular formula of C24H41NO3 and contains several functional groups, including a nitro group and an ether group .
Preparation Methods
The synthesis of p-Octadecyloxynitrobenzene typically involves the nitration of octadecyloxybenzene. This process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating. Industrial production methods may involve large-scale nitration reactors with efficient cooling systems to manage the heat generated during the reaction .
Chemical Reactions Analysis
p-Octadecyloxynitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can be oxidized to form nitroso derivatives under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, using reagents like chlorine or bromine in the presence of a Lewis acid catalyst.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, chlorine, bromine, and various acids and bases. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
p-Octadecyloxynitrobenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its solubility in organic solvents.
Industry: It is used in the development of advanced materials and nanotechnology .
Mechanism of Action
The mechanism of action of p-Octadecyloxynitrobenzene involves its interaction with molecular targets through its nitro and ether groups. These interactions can lead to various biochemical and physiological effects, depending on the specific application. The compound’s ability to undergo reduction and oxidation reactions makes it a versatile tool in studying redox processes and pathways .
Comparison with Similar Compounds
p-Octadecyloxynitrobenzene can be compared with other nitroaromatic compounds such as nitrobenzene and dinitrobenzene. While all these compounds share the nitro group, p-Octadecyloxynitrobenzene’s long alkyl chain (octadecyl group) provides it with unique solubility and reactivity properties. This makes it particularly useful in applications requiring specific solubility characteristics and reactivity profiles .
Similar compounds include:
- Nitrobenzene
- Dinitrobenzene
- Octadecyloxybenzene
These compounds differ in their alkyl chain length and the number of nitro groups, which influence their chemical behavior and applications.
Properties
IUPAC Name |
1-nitro-4-octadecoxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-28-24-20-18-23(19-21-24)25(26)27/h18-21H,2-17,22H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZZSCOZPPVDBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H41NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60401317 |
Source


|
| Record name | p-Octadecyloxynitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60401317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123974-61-8 |
Source


|
| Record name | p-Octadecyloxynitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60401317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
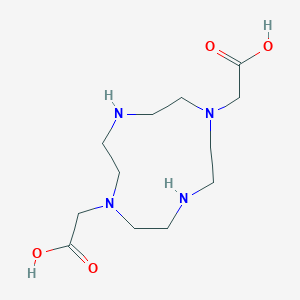
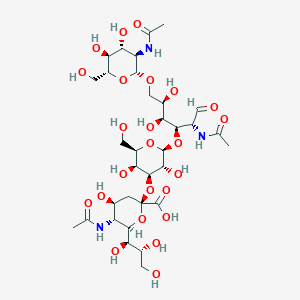
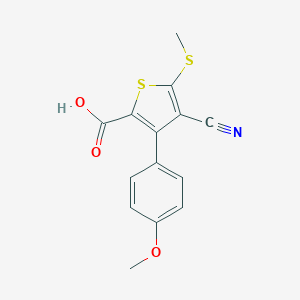
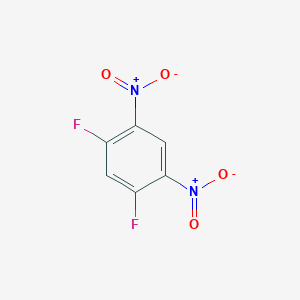

![Ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B51815.png)
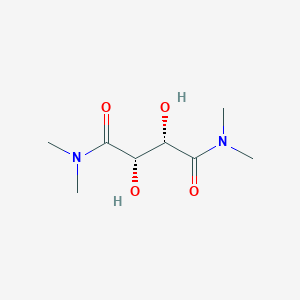

![Propan-2-yl 4-[(1-{2-chloro-5-[(dodecane-1-sulfonyl)amino]anilino}-4,4-dimethyl-1,3-dioxopentan-2-yl)oxy]benzoate](/img/structure/B51824.png)
![[(3S,8R,9S,10R,13S,14S,17S)-17-acetyloxy-10,13,17-trimethyl-7-oxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B51828.png)
